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  • Product: 2-Amino-5-propionamidobenzoic acid
  • CAS: 104986-14-3

Core Science & Biosynthesis

Foundational

2-Amino-5-propionamidobenzoic acid CAS number and IUPAC nomenclature

An In-depth Technical Guide to 2-Amino-5-propionamidobenzoic acid: Nomenclature, Properties, and Synthetic Strategies Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-propionamidobenzoic acid: Nomenclature, Properties, and Synthetic Strategies

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-5-propionamidobenzoic acid, a substituted anthranilic acid derivative. While specific experimental data for this compound is not widely available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

A precise Chemical Abstracts Service (CAS) number for 2-Amino-5-propionamidobenzoic acid has not been assigned in major chemical databases, suggesting it is a novel or less-common compound. However, its structure can be definitively established from its name.

IUPAC Nomenclature:

Based on the principles of chemical nomenclature, the systematic IUPAC name for this compound is 2-amino-5-(propanamido)benzoic acid .[1] This name is derived by identifying the parent benzoic acid structure, with an amino group at the second position and a propanamido (or propionamido) group at the fifth position.

FeatureDescription
Parent Moiety Benzoic Acid
Substituent at C2 Amino (-NH₂)
Substituent at C5 Propionamido (-NHC(O)CH₂CH₃)

Physicochemical Properties (Predicted)

The physicochemical properties of 2-amino-5-propionamidobenzoic acid can be predicted by drawing parallels with structurally similar aminobenzoic acid derivatives. These properties are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value/CharacteristicRationale based on Analogs
Molecular Formula C₁₀H₁₂N₂O₃Based on structural components.
Molecular Weight 208.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature, possibly crystalline. Color could range from white to off-white or pale brown.[2]Analogs like 2-amino-5-bromobenzoic acid and 2-amino-5-chlorobenzoic acid are solids.[2][3]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent.Amino acids and their derivatives often exhibit limited water solubility.[4] The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests pH-dependent solubility.
pKa Two pKa values are expected: one for the carboxylic acid (around 2-4) and one for the aromatic amine (around 2-5).Anthranilic acid derivatives typically have a pKa for the carboxylic acid in this range. The electron-withdrawing nature of the propionamido group would influence the basicity of the amino group.

Synthetic Pathways

The synthesis of 2-amino-5-propionamidobenzoic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route, illustrated below, starts from a commercially available precursor, 2-amino-5-nitrobenzoic acid.

Synthetic_Pathway A 2-Amino-5-nitrobenzoic acid (CAS: 616-79-5) B Methyl 2-amino-5-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-amino-2-aminobenzoate B->C Reduction (e.g., H₂, Pd/C) D Methyl 2-amino-5-(propionamido)benzoate C->D Acylation (Propionyl chloride, base) E 2-Amino-5-propionamidobenzoic acid D->E Hydrolysis (e.g., LiOH, H₂O)

A potential synthetic workflow for 2-Amino-5-propionamidobenzoic acid.

Experimental Protocol:

  • Esterification of 2-Amino-5-nitrobenzoic acid:

    • Suspend 2-amino-5-nitrobenzoic acid in methanol.[5]

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting methyl 2-amino-5-nitrobenzoate by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve methyl 2-amino-5-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.

    • Filter off the catalyst and concentrate the filtrate to obtain methyl 5-amino-2-aminobenzoate.

  • Acylation of the 5-Amino Group:

    • Dissolve methyl 5-amino-2-aminobenzoate in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution in an ice bath.

    • Add propionyl chloride dropwise. The 5-amino group is more nucleophilic and will react preferentially over the 2-amino group, which is sterically hindered and electronically deactivated by the adjacent ester.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture and purify the product, methyl 2-amino-5-(propionamido)benzoate.

  • Hydrolysis of the Ester:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of a base, such as lithium hydroxide.

    • Stir the mixture at room temperature until the ester is completely hydrolyzed.

    • Acidify the reaction mixture to precipitate the final product, 2-amino-5-propionamidobenzoic acid.

    • Collect the solid by filtration, wash with water, and dry.

Applications in Drug Development

Substituted aminobenzoic acids are important scaffolds in medicinal chemistry.[6] The introduction of an amide functional group, such as propionamide, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Prodrug Strategies: The core structure of 2-amino-5-propionamidobenzoic acid contains functionalities that can be exploited in prodrug design.[7][] For instance, the carboxylic acid could be esterified with an amino acid to enhance transport across biological membranes.[9]

  • Bioisosteric Replacement: The propionamido group can act as a bioisostere for other functional groups, potentially improving metabolic stability or target binding.

  • Building Block for Heterocyclic Synthesis: Aminobenzoic acids are versatile starting materials for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.[3]

Safety and Handling

While specific toxicity data for 2-amino-5-propionamidobenzoic acid is unavailable, general precautions for handling aromatic amines and carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

Conclusion

2-Amino-5-propionamidobenzoic acid represents a potentially valuable, albeit understudied, chemical entity. This guide provides a foundational understanding of its nomenclature, predicted properties, and a viable synthetic strategy based on established chemical principles and data from related compounds. For researchers in drug discovery and organic synthesis, this molecule offers opportunities for the development of novel therapeutics and as a versatile chemical building block. Further experimental validation of the properties and biological activities discussed herein is warranted.

References

  • Gomes, P., Morais, M., & Saraiva, M. J. (2018). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159696543. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • American Elements. (n.d.). 2-Amino-5-morpholinobenzoic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Gomes, P., Morais, M., & Saraiva, M. J. (2018). Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • FooDB. (n.d.). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved from [Link]

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and symbolism for amino acids and peptides. Pure and Applied Chemistry, 56(5), 595-624.
  • Khan, I., et al. (2022).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.
  • ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-5-propionamidobenzoic Acid Analogs

This guide provides a comprehensive exploration of the potential biological activities of 2-amino-5-propionamidobenzoic acid analogs, a class of compounds with significant therapeutic promise. As research into novel smal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential biological activities of 2-amino-5-propionamidobenzoic acid analogs, a class of compounds with significant therapeutic promise. As research into novel small molecules continues to accelerate, understanding the structure-activity relationships and potential mechanisms of action of these analogs is paramount for drug discovery and development professionals. This document synthesizes current knowledge on related aminobenzoic acid derivatives to forecast the potential applications of this specific chemical family, and it outlines robust methodologies for their biological evaluation.

Introduction: The Therapeutic Potential of Aminobenzoic Acid Scaffolds

Aminobenzoic acids are a class of organic compounds characterized by an amino group and a carboxylic acid group attached to a benzene ring.[1] The parent molecule, para-aminobenzoic acid (PABA), is a well-known building block in the synthesis of folic acid, an essential vitamin for DNA synthesis and repair.[2] This fundamental role in cellular processes has made PABA and its derivatives a rich area of investigation for therapeutic interventions.[1]

Derivatives of aminobenzoic acid have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[3][4] The versatility of the aminobenzoic acid scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific biological pathways.[5] The addition of a propionamido group at the 5-position of the 2-aminobenzoic acid core introduces a unique set of steric and electronic properties that can be exploited for novel therapeutic applications.

Predicted Biological Activities and Underlying Mechanisms

Based on the established activities of related aminobenzoic acid derivatives, 2-amino-5-propionamidobenzoic acid analogs are predicted to exhibit several key biological effects. The following sections explore these potential activities and their putative mechanisms of action.

Antimicrobial Activity

A significant body of research has established the antimicrobial potential of aminobenzoic acid derivatives.[1] The most well-understood mechanism is the inhibition of folate synthesis in bacteria.[2] Sulfonamides, which are structural mimics of PABA, competitively inhibit dihydropteroate synthase, an enzyme crucial for folic acid production in bacteria.[2] This bacteriostatic effect has been a cornerstone of antimicrobial therapy for decades.

It is hypothesized that 2-amino-5-propionamidobenzoic acid analogs could act as PABA antagonists, thereby disrupting bacterial folate metabolism. The propionamido substituent may influence the binding affinity of these analogs to dihydropteroate synthase, potentially leading to enhanced or novel antimicrobial profiles.

Hypothetical Mechanism of Antimicrobial Action

cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Analog 2-Amino-5-propionamido- benzoic Acid Analog Analog->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Enzymatic Conversion Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_Synthesis DNA Synthesis & Cellular Growth Folic_Acid->DNA_Synthesis

Caption: Competitive inhibition of bacterial folate synthesis pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several in vivo models are available for screening the anti-inflammatory potential of novel compounds.[6][7] The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the efficacy of potential anti-inflammatory drugs.[8]

The mechanism of anti-inflammatory action for aminobenzoic acid derivatives may involve the inhibition of key inflammatory mediators such as prostaglandins and leukotrienes.[7] This can occur through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 2-amino-5-propionamidobenzoic acid analogs may allow them to fit into the active sites of these enzymes, thereby reducing the production of pro-inflammatory molecules.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery.[9] In vitro assays, such as the MTT assay, are commonly used for initial high-throughput screening of the cytotoxic effects of new compounds on cancer cell lines.[10][11] The antiproliferative activity of aminobenzoic acid derivatives has been documented, with some analogs showing promising results.[12]

The potential anticancer mechanisms of 2-amino-5-propionamidobenzoic acid analogs could be multifactorial. These may include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), or interference with signaling pathways that control cell proliferation and survival.[11][13] The specific substitutions on the analog structure will likely determine the predominant mechanism of action.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of 2-amino-5-propionamidobenzoic acid analogs, a tiered approach involving both in vitro and in vivo assays is recommended.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • 0.5 McFarland standard

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[16]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.[16]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[15]

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the solvent used to dissolve the compound).[16]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Workflow for Broth Microdilution Assay

prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dilute_compound Serial Dilution of Test Compound in Plate dilute_compound->inoculate_plate incubate Incubate Plate (37°C, 16-20h) inoculate_plate->incubate read_results Determine MIC (Visual Inspection/OD) incubate->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.[6][8]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound formulation

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletismometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.[6]

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of 2-Amino-5-propionamidobenzoic Acid Analogs

Compound IDTest OrganismMIC (µg/mL)
Analog-001S. aureus
Analog-001E. coli
Analog-002S. aureus
Analog-002E. coli
CiprofloxacinS. aureus
CiprofloxacinE. coli

Table 2: In Vitro Cytotoxicity of 2-Amino-5-propionamidobenzoic Acid Analogs against MCF-7 Cells

Compound IDIC50 (µM) after 48h
Analog-001
Analog-002
Doxorubicin

Table 3: Anti-inflammatory Effect of 2-Amino-5-propionamidobenzoic Acid Analogs on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)0%
Analog-001 (Dose 1)
Analog-001 (Dose 2)
Indomethacin

Conclusion and Future Directions

The 2-amino-5-propionamidobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The predicted biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, are grounded in the well-established pharmacology of related aminobenzoic acid derivatives. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these analogs.

Future research should focus on synthesizing a library of these compounds with diverse substitutions to establish clear structure-activity relationships. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these analogs exert their biological effects. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery and development of clinically viable drug candidates from this promising chemical class.

References

  • Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Slideshare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Patil KR, Mahajan UB, Unger BS, Goyal SN, Belemkar S, Surana SJ, Ojha S, Patil CR. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. 2019.
  • PubMed. In Vitro Assays for Screening Small Molecules.
  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Sygnature Discovery. New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. 2023.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Slideshare. In vivo screening method for anti inflammatory agent.
  • PMC. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Patsnap Synapse. What is the mechanism of Aminobenzoic acid?. 2024.
  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubMed. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. 2021.
  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
  • ResearchGate. Bioassays for Anticancer Activities.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. 2025.
  • ResearchGate. Mode of the action of the p-aminobenzoic acid during the inhibition of....
  • PMC. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PMC. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.

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Foundational

Technical Guide: Ionization Dynamics and pKa Determination of 2-Amino-5-propionamidobenzoic Acid

Executive Summary 2-Amino-5-propionamidobenzoic acid is a functionalized derivative of anthranilic acid (2-aminobenzoic acid), characterized by an amphoteric core with a propionamide extension at the 5-position. Often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-propionamidobenzoic acid is a functionalized derivative of anthranilic acid (2-aminobenzoic acid), characterized by an amphoteric core with a propionamide extension at the 5-position. Often utilized as a fluorescent linker or metabolic probe in drug discovery, its physicochemical behavior is governed by two critical ionization events: the deprotonation of the carboxylic acid and the deprotonation of the aromatic amine.

This guide provides a rigorous analysis of its ionization behavior, theoretical pKa predictions based on Hammett substituent constants, and a validated experimental protocol for empirical determination.

Key Physicochemical Parameters (Predicted):

  • pKa1 (Carboxyl): 2.05 ± 0.10 (Acidic)

  • pKa2 (Aniline Nitrogen): 5.15 ± 0.15 (Basic)

  • Isoelectric Point (pI): ~3.60

  • Dominant Species at pH 7.4: Anionic (Mono-negative)

Part 1: Structural Chemistry & Theoretical pKa Analysis

Molecular Deconstruction

The molecule consists of an anthranilic acid scaffold modified at the 5-position. To understand its ionization, we must analyze the electronic influence of the propionamido group (-NH-CO-Et) on the two ionizable centers.

Functional GroupPositionElectronic CharacterInfluence on pKa
Carboxylic Acid (-COOH) C-1Acidic CenterPrimary ionization event.
Primary Amine (-NH₂) C-2Basic CenterSecondary ionization event; capable of H-bonding with C-1 carboxyl.
Propionamido (-NHCOEt) C-5SubstituentMeta to COOH: Inductive withdrawal (-I).Para to NH₂: Resonance donation (+R) competes with Inductive withdrawal (-I).
Hammett Prediction Model

Since empirical data for the specific propionamido derivative is scarce, we utilize the Hammett Equation using the structurally identical acetamido analog (5-acetamido-2-aminobenzoic acid) as a proxy. The alkyl chain length difference (ethyl vs. methyl) has a negligible effect on electronic density (


).
  • Effect on Carboxyl (pKa1): The amide group at the meta position exerts a weak electron-withdrawing inductive effect (

    
    ). This stabilizes the carboxylate anion, slightly lowering  pKa1 relative to unsubstituted anthranilic acid (pKa 2.17).
    
  • Effect on Amine (pKa2): The amide group at the para position has a Hammett constant (

    
    ) near 0.0 to -0.15 (weakly donating via resonance). This slightly stabilizes the protonated amine, potentially raising  pKa2 relative to anthranilic acid (pKa 4.85).
    
Ionization Pathway

The molecule exists as a zwitterion in acidic media. The ionization sequence follows:

  • Cationic Form (pH < 1.5): Both groups protonated (-COOH, -NH3+).

  • Zwitterionic Form (pH 2.5 - 4.5): Carboxyl deprotonated (-COO-), Amine protonated (-NH3+). Net Charge: 0.[1]

  • Anionic Form (pH > 6.0): Both groups deprotonated (-COO-, -NH2). Net Charge: -1.

IonizationPathway Figure 1: Stepwise Ionization Pathway of 2-Amino-5-propionamidobenzoic Acid Cation Cationic Species (pH < 2.0) [-COOH, -NH3+] Zwitterion Zwitterionic Species (pH 2.0 - 5.0) [-COO-, -NH3+] Cation->Zwitterion pKa1 ~2.05 (Loss of H+ from COOH) Anion Anionic Species (pH > 5.5) [-COO-, -NH2] Zwitterion->Anion pKa2 ~5.15 (Loss of H+ from NH3+)

Part 2: Experimental Determination Protocol

To validate the theoretical values, Potentiometric Titration is the gold standard method. Due to the zwitterionic nature and potential solubility issues, specific modifications are required.

Materials & Prerequisites
  • Compound: >50 mg of 2-Amino-5-propionamidobenzoic acid (High Purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Titrand Solvent: 0.15 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent CO₂ absorption).

  • Apparatus: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a glass combination pH electrode.

Detailed Workflow

This protocol uses a back-titration method to ensure full solubility of the cationic form before starting.

  • Preparation: Dissolve ~30 mg of the compound in 40 mL of 0.15 M KCl.

  • Acidification: Add a known excess of 0.1 M HCl (approx 2 mL) to lower pH to ~1.5. This ensures the molecule is fully protonated (Cationic state) and fully dissolved.

  • Purging: Bubble N₂/Ar through the solution for 10 minutes to remove dissolved CO₂. Keep gas flowing over the surface during titration.

  • Titration: Titrate with 0.1 M KOH in small increments (0.05 mL).

    • Region 1 (pH 1.5 - 3.0): Neutralization of excess HCl and deprotonation of -COOH.

    • Region 2 (pH 3.0 - 6.0): Deprotonation of -NH3+.

  • Data Processing: Use the Bjerrum method or Gran plot analysis to determine the exact equivalence points and calculate pKa.

TitrationWorkflow Figure 2: Potentiometric Back-Titration Workflow for Amphoteric Species Start Sample Preparation Dissolve 30mg in 0.15M KCl Acidify Acidification Add excess HCl to pH < 1.5 (Ensure Cationic State) Start->Acidify Degas Degassing Purge with N2/Ar for 10 min (Remove CO2) Acidify->Degas Titrate Potentiometric Titration Add 0.1M KOH (0.05mL steps) Measure pH equilibrium Degas->Titrate Analyze Data Analysis First Derivative (dpH/dV) Bjerrum Plot Calculation Titrate->Analyze

Alternative: UV-Vis Spectrophotometry

If the compound exhibits low aqueous solubility (< 0.1 mg/mL), potentiometry may fail.

  • Method: Prepare buffers ranging from pH 1.0 to 8.0.

  • Observation: The UV spectrum of the anthranilic core shifts significantly upon ionization of the amine (bathochromic shift).

  • Calculation: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Part 3: Solubility & Formulation Implications

Isoelectric Point (pI)

The isoelectric point is the pH at which the net charge is zero (Zwitterion dominates).[2] This is the point of minimum solubility .



Implication: Avoid formulating liquid dosage forms near pH 3.6, as precipitation is highly likely.

LogD and Lipophilicity
  • pH 1.2 (Stomach): Cationic. High solubility, low LogD (permeability may be limited).

  • pH 3.6 (pI): Neutral/Zwitterionic. High LogD, maximum membrane permeability, but lowest solubility.

  • pH 7.4 (Blood): Anionic. Low LogD, high solubility.

Formulation Strategy: For systemic delivery, the compound should be formulated as a salt (e.g., Sodium 2-amino-5-propionamidobenzoate) to ensure dissolution at physiological pH.

References

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (2025).[3] 5-Acetamido-2-aminobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • University of Calgary. (n.d.). Amino Acids pKa and pI Values. Department of Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis protocols for 2-Amino-5-propionamidobenzoic acid

Application Note: Laboratory Synthesis Protocols for 2-Amino-5-propionamidobenzoic Acid Part 1: Strategic Analysis & Pathway Selection Target Molecule Profile IUPAC Name: 2-Amino-5-(propanoylamino)benzoic acid Common Nam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Synthesis Protocols for 2-Amino-5-propionamidobenzoic Acid

Part 1: Strategic Analysis & Pathway Selection

Target Molecule Profile

  • IUPAC Name: 2-Amino-5-(propanoylamino)benzoic acid

  • Common Name: 5-Propionamidoanthranilic acid

  • Molecular Formula:

    
    
    
  • MW: 208.21 g/mol

  • Core Reactivity: The molecule contains two amino groups with distinct nucleophilicities. The 2-amino group is deactivated by intramolecular hydrogen bonding with the adjacent carboxylic acid and electronic withdrawal. The 5-amino group behaves as a standard aniline nucleophile.

Synthetic Strategy: Kinetic Resolution via Selective Acylation While multiple routes exist, the most efficient laboratory protocol relies on the electronic differentiation between the 2- and 5-amino positions of the 2,5-diaminobenzoic acid precursor.

  • The Challenge: Non-selective acylation leads to the formation of the 2,5-bis(propionamido) impurity or the thermodynamically stable 2-propionamido isomer (if rearrangement occurs).

  • The Solution: Use of 2,5-Diaminobenzoic acid as the substrate. The 2-amino group is "masked" by the ortho-effect (H-bonding with

    
    ), rendering the 5-amino group significantly more nucleophilic. By controlling temperature and stoichiometry, we achieve high regioselectivity for the 5-position without requiring protection/deprotection steps.
    

Part 2: Detailed Experimental Protocols

Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Start Starting Material: 2-Amino-5-nitrobenzoic Acid Step1 Step 1: Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reduction Inter Intermediate: 2,5-Diaminobenzoic Acid Step1->Inter Yield >95% Step2 Step 2: Selective Acylation (Propionic Anhydride, 0°C) Inter->Step2 Kinetic Control Product Target Product: 2-Amino-5-propionamidobenzoic Acid Step2->Product Regioselective Param1 Temp: < 5°C Step2->Param1 Param2 Stoichiometry: 1.05 eq. Step2->Param2 QC QC Validation: NMR, HPLC (>98%) Product->QC Analysis

Caption: Figure 1. Regioselective synthesis workflow targeting the 5-amino position via kinetic control.

Protocol A: Preparation of Precursor (If not purchased)

If 2,5-Diaminobenzoic acid is available commercially, skip to Protocol B.

Objective: Reduction of 2-Amino-5-nitrobenzoic acid to 2,5-Diaminobenzoic acid. Reaction:



  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with:

    • 2-Amino-5-nitrobenzoic acid (18.2 g, 100 mmol)

    • Methanol (200 mL, HPLC grade)

    • 10% Pd/C catalyst (1.8 g, 10 wt% loading). Caution: Pyrophoric when dry.

  • Reaction:

    • Purge system with

      
       (3x) and 
      
      
      
      (3x).
    • Pressurize to 40 psi (2.7 bar)

      
      .
      
    • Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor

      
       uptake.
      
  • Workup:

    • Filter catalyst through a Celite pad under

      
       atmosphere (the diamine is oxidation-sensitive).
      
    • Concentrate filtrate in vacuo to yield 2,5-diaminobenzoic acid as a tan solid.

    • Storage: Use immediately in Protocol B or store under Argon at -20°C.

Protocol B: Regioselective Propionylation (Core Synthesis)

Objective: Selective acylation of the 5-amino group. Reagents:

  • Substrate: 2,5-Diaminobenzoic acid (15.2 g, 100 mmol)

  • Reagent: Propionic anhydride (13.6 g, 105 mmol) or Propionyl chloride (requires base). Anhydride is preferred for milder conditions.

  • Solvent: THF (150 mL) and Water (50 mL).

Step-by-Step Methodology:

  • Dissolution & Cooling:

    • In a 500 mL 3-neck round-bottom flask, suspend 2,5-diaminobenzoic acid (100 mmol) in THF/Water (3:1 v/v).

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Note: The low temperature is critical to suppress the reactivity of the 2-amino group.

  • Controlled Addition:

    • Add Propionic anhydride (105 mmol) dropwise over 60 minutes via an addition funnel.

    • Maintain internal temperature below 5°C.

    • Mechanistic Insight: The 5-amino group, being more basic and less sterically hindered/H-bonded than the 2-amino group, reacts preferentially under these kinetic conditions [1].

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 2 hours.

    • Slowly warm to RT and stir for an additional 1 hour.

    • In-Process Control (IPC): Check by TLC (System: DCM/MeOH 9:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears. If 2,5-bis-propionamide forms (
      
      
      ), the temperature was too high.
  • Isolation & Purification:

    • Concentrate the organic solvent (THF) under reduced pressure.

    • The residue will be an aqueous suspension.[1] Adjust pH to ~4.5–5.0 (isoelectric point region) using 1M HCl or saturated

      
       as needed to maximize precipitation.
      
    • Filter the precipitate.[2][3][4]

    • Wash the cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ) to remove unreacted anhydride and propionic acid byproducts.
  • Recrystallization (Polishing):

    • Recrystallize the crude solid from Ethanol/Water (80:20).

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale beige crystalline powder.

Part 3: Analytical Validation (QC)

To ensure the protocol was successful, the following analytical parameters must be met.

Table 1: Quality Control Specifications

TestMethodAcceptance CriteriaNotes
Identity 1H-NMR (DMSO-d6)Confirms structureSee shifts below.
Purity HPLC (C18, ACN/Water)> 98.0% AreaMonitor for bis-acylated impurity.
Melting Point Capillary235–238°C (dec)Distinct from starting material.
Mass Spec LC-MS (ESI+)m/z 209.1 [M+H]+

Key NMR Diagnostic Peaks (DMSO-d6, 400 MHz):

  • 
     1.08 (t, 3H, 
    
    
    
    of propionyl)
  • 
     2.30 (q, 2H, 
    
    
    
    of propionyl)
  • 
     6.70 (d, 1H, Ar-H at C3, ortho to 2-NH2)
    
  • 
     7.55 (dd, 1H, Ar-H at C4)
    
  • 
     8.05 (d, 1H, Ar-H at C6, ortho to amide)
    
  • 
     9.65 (s, 1H, Amide -NH)  – Indicates acylation.
    
  • Broad singlet at ~8.5 ppm (COOH/NH2) – Confirming free 2-amino group.

Part 4: Troubleshooting & Safety

Common Failure Modes:

  • Over-acylation: Formation of 2,5-bis(propionamido)benzoic acid.

    • Cause: Temperature > 10°C or excess anhydride.

    • Fix: Strictly control temp at 0°C; reduce anhydride to 1.0 eq.

  • Incomplete Reaction:

    • Cause: Old anhydride (hydrolyzed).

    • Fix: Distill propionic anhydride before use or use a slight excess (1.1 eq).

Safety Hazards:

  • 2-Amino-5-nitrobenzoic acid: Potential mutagen; handle with gloves/mask.

  • Propionic Anhydride: Corrosive, lachrymator. Work in a fume hood.

  • Hydrogenation: Fire/Explosion risk. Ground all equipment.

References

  • Selective Acylation of Polyamines: Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.[5] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Anthranilic Acid Reactivity: Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives.[6][7] Source: Karolinska Institutet (Open Archive). URL:[Link]

  • General Synthesis of 5-Acylaminoanthranilic Acids: Title: Synthesis and biological activity of N-acyl-5-bromanthranilic acids (Analogous chemistry). Source: ResearchGate. URL:[Link]

  • Chemical Properties of 2,5-Diaminobenzoic Acid: Title: 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126.[8] Source: PubChem.[8] URL:[Link]

Sources

Application

Crystallization techniques for 2-Amino-5-propionamidobenzoic acid isolation

Part 1: Executive Summary & Physicochemical Context 2-Amino-5-propionamidobenzoic acid is a critical amphoteric intermediate, structurally derived from anthranilic acid. Its isolation presents a classic chemical engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

2-Amino-5-propionamidobenzoic acid is a critical amphoteric intermediate, structurally derived from anthranilic acid. Its isolation presents a classic chemical engineering challenge: balancing the solubility interplay between a weakly basic primary amine (position 2), an acidic carboxyl group (position 1), and a neutral, hydrogen-bond-active propionamide moiety (position 5).

This guide moves beyond generic "recrystallization" to provide a robust, scalable protocol. We focus on two primary methodologies: pH-Swing Reactive Crystallization for initial isolation (crude yield) and Controlled Cooling Recrystallization for polymorph and purity control (API grade).

Key Challenges Addressed:

  • Zwitterionic Solubility: Minimizing yield loss at the isoelectric point (pI).

  • Impurity Rejection: Specifically separating the over-acylated byproduct (2,5-dipropionamidobenzoic acid) and oxidation products common to aniline derivatives.

  • Oiling Out: Preventing liquid-liquid phase separation due to the amide functionality.

Part 2: Physicochemical Profiling & Solvent Selection

Before attempting crystallization, the solvent system must be matched to the molecule's ionization state.

Theoretical pKa Landscape:

  • Carboxylic Acid (C1): pKa ≈ 2.0 – 2.5 (Ionized at pH > 3).

  • Primary Amine (C2): pKa ≈ 4.5 – 5.0 (Protonated at pH < 4).

  • Propionamide (C5): Non-ionizable in standard ranges; acts as a hydrogen bond donor/acceptor.

Solubility Screening Matrix:

Solvent ClassRepresentative SolventSolubility BehaviorApplication
Aqueous Base 1M NaOH / KOHHigh (Forms Sodium Salt)Initial dissolution for filtration.
Aqueous Acid 1M HCl / H₂SO₄High (Forms Hydrochloride Salt)Alternative dissolution; risk of amide hydrolysis.
Polar Protic Methanol, EthanolModerate to High (Temp dependent)Recrystallization (Cooling).
Polar Aprotic DMSO, DMFVery High Avoid (Difficult to remove).
Non-Polar Toluene, HeptaneInsoluble Anti-solvent.

Part 3: Protocol A – pH-Swing Reactive Crystallization (Primary Isolation)

This method utilizes the amphoteric nature of the molecule to precipitate it at its point of minimum solubility (Isoelectric Point, pI).

Objective: Isolate crude solid from synthesis reaction mixture.

Workflow Diagram (Logic Flow):

pH_Swing_Crystallization node_start Crude Reaction Mass (Solid/Slurry) node_dissolve 1. Dissolution Add 1.05 eq NaOH (aq) Target pH 10-11 node_start->node_dissolve node_filter 2. Polish Filtration Remove insoluble mechanical impurities node_dissolve->node_filter Clear Solution node_cpp CPP: Temperature < 25°C Prevent Amide Hydrolysis node_dissolve->node_cpp node_acidify 3. Controlled Acidification Slow addition of 1M HCl node_filter->node_acidify node_nucleate 4. Nucleation Point Onset of turbidity (approx pH 6.5) node_acidify->node_nucleate Dropwise node_age 5. Ostwald Ripening Hold 30 mins with agitation node_nucleate->node_age node_final_ph 6. Target pI Adjust to pH 4.2 - 4.5 node_age->node_final_ph node_isolate 7. Isolation Filter & Wash with Water node_final_ph->node_isolate

Figure 1: Logic flow for pH-swing crystallization, highlighting the critical transition from salt solution to zwitterionic precipitate.

Detailed Protocol:

  • Dissolution: Suspend the crude 2-amino-5-propionamidobenzoic acid in water (10 mL/g).

  • Salt Formation: Slowly add 2M NaOH while stirring until the pH reaches 10–11. The solid should dissolve completely as the sodium salt forms.

    • Note: Maintain temperature < 30°C to prevent hydrolysis of the propionamide group [1].

  • Filtration: Perform a polish filtration (0.45 µm) to remove dust, unreacted starting materials, or metallic catalyst residues.

  • Acidification (The Critical Step):

    • Place the filtrate in a reactor with overhead stirring (200 RPM).

    • Slowly dose 1M HCl.

    • Cloud Point: Watch for the first onset of turbidity (usually around pH 6.0–6.5). STOP acid addition.

    • Aging: Stir for 30 minutes. This allows the initial nuclei to grow, preventing the formation of "fines" (microscopic crystals that clog filters).

  • Target pI: Resume slow acid addition until pH reaches 4.2 – 4.5 . This is the theoretical pI region where the zwitterion is least soluble.

  • Isolation: Filter the slurry under vacuum. Wash the cake with 2 volumes of cold water (displacement wash) to remove NaCl.

Part 4: Protocol B – Recrystallization via Cooling (Purification)

This method is required if the crude material contains organic impurities (e.g., dipropionyl side-products) that co-precipitated during the pH swing.

Objective: Achieve >99.5% HPLC purity and controlled crystal habit.

Solvent System: Ethanol/Water (70:30 v/v).

Workflow Diagram (Thermal Cycle):

Cooling_Crystallization Start Crude Solid Dissolve Heat to Reflux (75°C) Solvent: EtOH/H2O (7:3) Start->Dissolve Check Check Clarity (All solids dissolved?) Dissolve->Check Cool1 Linear Cool to 50°C (Metastable Zone) Check->Cool1 Yes Seed Seeding (Optional) Add 0.5% pure crystals Cool1->Seed Cool2 Linear Cool to 5°C Rate: 0.5°C/min Seed->Cool2 Filter Filtration & Drying Cool2->Filter

Figure 2: Thermal profile for cooling recrystallization. Controlled cooling is essential to avoid oiling out.

Detailed Protocol:

  • Slurry Preparation: Charge crude solid into a reactor. Add Ethanol/Water (70:30) mixture (approx. 8-12 volumes).

  • Dissolution: Heat the mixture to reflux (~75-78°C). Ensure complete dissolution. If solids remain, add solvent in 5% increments.

  • Controlled Cooling (Phase 1): Cool the solution rapidly to 60°C, then slow the rate to 0.5°C/min until 50°C.

  • Seeding (Crucial for Amides): At 50°C (within the metastable zone), add 0.1 wt% of pure seed crystals.

    • Why? Amides are prone to "oiling out" (separating as a liquid droplet rather than a crystal). Seeding provides a template for ordered crystal growth [2].

  • Controlled Cooling (Phase 2): Cool from 50°C to 5°C at a rate of 0.2°C/min.

  • Digestion: Hold at 5°C for 2 hours to maximize yield.

  • Drying: Filter and dry in a vacuum oven at 50°C.

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

Table 1: Critical Process Parameters

ParameterRangeImpact on Quality
pH Endpoint (Method A) 4.2 – 4.5Yield/Purity. <4.0 protonates amine (loss to filtrate); >5.0 ionizes acid (loss to filtrate).
Cooling Rate (Method B) < 0.5°C/minCrystal Habit. Fast cooling traps impurities and causes agglomeration.
Temperature (Dissolution) < 80°CStability. High temps may degrade the propionamide linkage.
Seeding Temperature 50°C ± 2°CPolymorphism. Ensures formation of the stable polymorph and prevents oiling out.

Troubleshooting Guide:

  • Problem: "Oiling Out" (Milky emulsion instead of crystals).

    • Cause: Solution cooled too fast or concentration is too high, pushing the system into the liquid-liquid immiscibility region.

    • Fix: Re-heat to dissolve. Add more solvent (dilute by 10%). Add seed crystals at a higher temperature.

  • Problem: Colored Impurities (Pink/Brown).

    • Cause: Oxidation of the aniline moiety.

    • Fix: Add 1% activated carbon (e.g., Darco G-60) during the hot dissolution step (Method B), stir for 15 mins, and hot-filter before cooling.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Mullin, J. W. (2001). Crystallization. 4th Edition, Elsevier. (Authoritative source on seeding and metastable zone width).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link (Methodology for characterizing the resulting solids).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Essential for understanding amide polymorphism).
Method

Leveraging 2-Amino-5-propionamidobenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds

An Application Guide for Drug Discovery Professionals Introduction In the landscape of medicinal chemistry and drug discovery, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Anthranilic acid and its derivatives are highly valued as versatile synthons due to their inherent bifunctionality—an amino group and a carboxylic acid ortho to each other on a benzene ring. This unique arrangement provides a robust platform for constructing a diverse array of fused heterocyclic systems, many of which form the core of biologically active molecules and marketed drugs.[1][2][3] Among these derivatives, 2-Amino-5-propionamidobenzoic acid offers an additional functional handle, the propionamido group, which can be exploited to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning the pharmacological profile of the resulting compounds.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthetic utility of 2-Amino-5-propionamidobenzoic acid. We will explore detailed, field-proven protocols for its conversion into three principal classes of pharmaceutically relevant heterocycles: Quinazolin-4(3H)-ones , 1,4-Benzodiazepines , and Acridones . The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Pathway 1: Synthesis of 6-Propionamido-quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[4][5][6] The synthesis from 2-Amino-5-propionamidobenzoic acid typically proceeds through an initial acylation of the amino group, followed by cyclocondensation with an amine source. A highly efficient and common method involves the formation of an intermediate N-acylbenzoxazinone, which readily reacts with primary amines to yield the desired 3-substituted quinazolinones.

Mechanistic Rationale

The reaction with acetic anhydride serves a dual purpose: it acylates the nucleophilic amino group and acts as a dehydrating agent to facilitate the intramolecular cyclization between the newly formed amide and the carboxylic acid, yielding a 2-methyl-1,3-benzoxazin-4-one intermediate.[7] This benzoxazinone is an excellent electrophile. Subsequent reaction with a primary amine (R'-NH₂) proceeds via nucleophilic attack at the carbonyl carbon, leading to ring-opening followed by recyclization and dehydration to furnish the thermodynamically stable quinazolinone ring system.

Experimental Workflow: Quinazolinone Synthesis

G A 2-Amino-5-propionamidobenzoic acid B Acetic Anhydride Reflux, 2-3h A->B Step 1 C Intermediate: 6-Propionamido-2-methyl-4H-3,1-benzoxazin-4-one B->C D Primary Amine (R'-NH₂) Ethanol, Reflux, 4-6h C->D Step 2 E Product: 3-R'-6-Propionamido-2-methylquinazolin-4(3H)-one D->E F Work-up & Purification (Cooling, Filtration, Recrystallization) E->F Step 3 G Characterization (¹H NMR, ¹³C NMR, LC-MS, IR) F->G G cluster_0 Step 1: Ugi-4CR A 2-Amino-5-propionamidobenzoic acid (Amine Component) E Ugi Four-Component Reaction (Methanol, rt, 48h) A->E B Boc-glycinal (Aldehyde) B->E C Cyclohexyl Isocyanide C->E D Acetic Acid (Carboxylic Acid) D->E F Ugi Adduct E->F G Deprotection & Cyclization (TFA in DCE, 40°C, 12h) F->G Step 2 H Product: 7-Propionamido-1,4-benzodiazepine derivative G->H I Purification (Column Chromatography) H->I G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-propionamidobenzoic acid B Iodobenzene, K₂CO₃, CuI (cat.), DMF, 120°C A->B C Intermediate: 2-(Phenylamino)-5-propionamidobenzoic acid B->C D Conc. H₂SO₄, 100°C, 4h or Fe(OTf)₂/DCME, DCM, rt C->D E Product: 7-Propionamido-9(10H)-acridone D->E F Work-up & Purification E->F

Sources

Application

Technical Application Note: Process Optimization and Scale-Up of 2-Amino-5-propionamidobenzoic Acid

Executive Summary This application note details the scale-up procedures for manufacturing 2-Amino-5-propionamidobenzoic acid (CAS: 63328-23-6), a critical intermediate in the synthesis of the anti-inflammatory and anti-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up procedures for manufacturing 2-Amino-5-propionamidobenzoic acid (CAS: 63328-23-6), a critical intermediate in the synthesis of the anti-inflammatory and anti-allergic drug Amlexanox .

The synthesis presents two primary process challenges during scale-up:

  • Oxidative Instability: The intermediate 2,5-diaminobenzoic acid is highly susceptible to air oxidation, leading to colored impurities (iminoquinones) that are difficult to remove downstream.

  • Regioselectivity: The acylation step requires strict kinetic control to mono-acylate the 5-amino position while leaving the 2-amino group free for the subsequent cyclization to the chromenone ring.

This guide provides a validated, self-consistent protocol emphasizing Critical Process Parameters (CPPs) for transition from bench (10g) to pilot (1kg+) scale.

Chemical Pathway & Strategy[1][2][3][4][5]

The synthesis utilizes 5-nitroanthranilic acid as the starting material. The route is a two-step sequence: catalytic hydrogenation followed by selective N-acylation.

Reaction Scheme

The 5-amino group is significantly more nucleophilic than the 2-amino group. The 2-amino group is deactivated by the electron-withdrawing effect of the ortho-carboxyl group and stabilized by an intramolecular hydrogen bond, reducing its reactivity toward propionic anhydride under controlled conditions.

ReactionScheme Start 5-Nitroanthranilic Acid (Starting Material) Step1 Hydrogenation (H2, Pd/C) Start->Step1 Inter 2,5-Diaminobenzoic Acid (Unstable Intermediate) Step1->Inter Reduction Step2 Selective Acylation (Propionic Anhydride) Inter->Step2 Kinetic Control Product 2-Amino-5-propionamidobenzoic Acid (Target) Step2->Product Regioselective

Figure 1: Synthetic pathway highlighting the unstable diamine intermediate.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Scale-Up)

Objective: Reduction of 5-nitroanthranilic acid to 2,5-diaminobenzoic acid without generating oxidative impurities.

Scale: 1.0 kg Input Equipment: 10L Hastelloy or Stainless Steel Hydrogenator (Büchi/Parr).

ReagentAmountEquivalentsRole
5-Nitroanthranilic Acid1.00 kg1.0Substrate
5% Pd/C (50% wet)50 g5 wt%Catalyst
Methanol (or Ethanol)5.0 L5 volSolvent
Hydrogen (H2)As req.ExcessReductant
Procedure:
  • Inerting: Purge the reactor with Nitrogen (

    
    ) three times to remove oxygen. Critical: Oxygen presence causes immediate pink/brown coloration of the product.
    
  • Charging: Under

    
     flow, charge Methanol followed by 5-Nitroanthranilic acid. Add the Pd/C catalyst last as a slurry in methanol to prevent ignition.
    
  • Reaction: Pressurize with

    
     to 3.0 bar (45 psi). Heat to 40°C . Agitate at 800 RPM.
    
    • Exotherm Note: The reduction is exothermic. Maintain jacket temperature to prevent internal temp exceeding 50°C.

  • Completion: Monitor H2 uptake. Reaction typically completes in 2–4 hours. Confirm by HPLC (SM < 0.5%).

  • Filtration (Telescoping): Filter the hot solution through a sparkler filter or Celite bed under

    
     pressure to remove catalyst.
    
    • Do NOT isolate the solid diamine. The filtrate is used directly in Protocol B to prevent oxidation.

Protocol B: Selective Propionylation

Objective: Regioselective acylation of the 5-amino position.

ReagentAmountEquivalentsRole
2,5-Diaminobenzoic Acid(in solution)1.0Substrate
Propionic Anhydride785 g1.1Acylating Agent
Triethylamine (TEA)610 g1.1Base Scavenger
Water2.0 L-Quench/Co-solvent
Procedure:
  • Preparation: Transfer the methanolic filtrate from Protocol A into a glass-lined reactor. Cool to 0–5°C .[1]

  • Addition: Add Triethylamine (TEA).

  • Acylation: Add Propionic Anhydride dropwise over 60 minutes.

    • Control: Maintain internal temperature < 10°C .[2] Higher temperatures promote bis-acylation (reaction at the 2-amino position).

  • Aging: Stir at 5–10°C for 2 hours. Monitor HPLC for conversion.

    • Target: Mono-acyl > 98%; Bis-acyl < 1.0%.

  • Quench & Isolation:

    • Add Water (2.0 L) slowly.

    • Adjust pH to 3.5–4.0 using dilute HCl. The product will precipitate as a beige/off-white solid.

    • Stir for 2 hours at 0-5°C to maximize yield.

  • Filtration: Filter the solid. Wash with cold water (2 x 1L) followed by cold isopropanol (1 x 500mL) to remove unreacted anhydride and propionic acid.

  • Drying: Vacuum dry at 50°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree illustrates the logic for handling deviations during the acylation step.

ScaleUpLogic Start In-Process Control (IPC) HPLC Analysis Check1 Bis-Propionyl Impurity > 1.0%? Start->Check1 Action1 Reduce Rxn Temp (<5°C) Reduce Anhydride Stoichiometry Check1->Action1 Yes Check2 Unreacted Diamine > 0.5%? Check1->Check2 No Action2 Add 0.1 eq Propionic Anhydride Check pH (Ensure > 7 during rxn) Check2->Action2 Yes Finish Proceed to Quench (pH 3.5 - 4.0) Check2->Finish No

Figure 2: Logic flow for optimizing regioselectivity during acylation.

Key Troubleshooting Table
IssueProbable CauseCorrective Action
Product is Dark/Brown Oxidation of diamine intermediate prior to acylation.Ensure strict

inerting during hydrogenation and transfer. Add sodium metabisulfite (0.5%) antioxidant if necessary.
High Bis-Acylated Impurity Temperature too high during anhydride addition.Cool reactor to 0°C. Slow down addition rate.
Low Yield Product solubility in mother liquor.Ensure pH is adjusted to isoelectric point (approx pH 3.5–4.0). Cool slurry to 0°C before filtration.
Filter Blockage Fine particle size.Conduct a "digestion" phase: Heat slurry to 40°C for 30 mins then slow cool to 0°C to grow crystal size.

Analytical Specifications

For pharmaceutical grade intermediates, the following specifications are recommended:

  • Appearance: Off-white to pale beige powder.

  • Assay (HPLC):

    
     98.0% w/w.
    
  • Impurity A (2,5-Diaminobenzoic acid):

    
     0.5%.
    
  • Impurity B (2,5-Bis(propionamido)benzoic acid):

    
     1.0%.
    
  • Loss on Drying (LOD):

    
     1.0%.
    

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm.

References

  • Takeda Chemical Industries, Ltd. (1979). Anti-allergic agent and production thereof. US Patent 4,143,042. Link

    • Foundational patent describing the synthesis of Amlexanox and the 2-amino-5-propionamidobenzoic acid intermedi
  • Vertex Pharmaceuticals. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives. PMC6124436. Link

    • Provides structural insights and SAR d
  • BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Link

    • Background on the starting m
  • PubChem. (2025).[4] 2-Amino-5-nitrobenzoic acid Compound Summary. Link

    • Chemical and physical property data for the starting m

Sources

Method

Application Note: Selective Synthesis of 2-Amino-5-propionamidobenzoic Acid

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the selective synthesis of 2-Amino-5-propionamidobenzoic acid (also known as 5-propionamidoanthranili...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the selective synthesis of 2-Amino-5-propionamidobenzoic acid (also known as 5-propionamidoanthranilic acid), a critical intermediate in the development of azo-based anti-inflammatory drugs and functionalized benzoic acid derivatives.

Abstract

This guide outlines a robust, high-yield protocol for synthesizing 2-Amino-5-propionamidobenzoic acid (C₁₀H₁₂N₂O₃). The method utilizes a selective acylation strategy exploiting the nucleophilic differential between the C2 and C5 amino groups of the intermediate 2,5-diaminobenzoic acid. By generating the oxidation-sensitive diamine intermediate in situ via catalytic hydrogenation of 2-amino-5-nitrobenzoic acid , followed by controlled addition of propionic anhydride, this protocol minimizes byproduct formation (e.g., di-acylated species or benzoxazinones) and ensures high regioselectivity.

Introduction & Retrosynthetic Analysis

The target molecule features a benzoic acid core with a free primary amine at the ortho (2) position and a propionamide moiety at the meta (5) position relative to the carboxyl group.

Chemical Challenge

Direct acylation of 2,5-diaminobenzoic acid presents a regioselectivity challenge.[1] However, the reactivity profile dictates the pathway:

  • C2-Amine: Significantly deactivated due to the electron-withdrawing carboxyl group and, critically, the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This reduces the lone pair availability for nucleophilic attack.

  • C5-Amine: Behaves as an electron-rich aniline (para to the C2-amino group), exhibiting high nucleophilicity.

Therefore, under kinetically controlled conditions, the C5-amine can be selectively acylated.

Synthetic Route

The synthesis proceeds in two steps, often performed as a "telescoped" one-pot process to avoid isolating the unstable diamine.

  • Reduction: 2-Amino-5-nitrobenzoic acid

    
     2,5-Diaminobenzoic acid.
    
  • Selective Acylation: 2,5-Diaminobenzoic acid + Propionic Anhydride

    
     Target.
    

Retrosynthesis Target 2-Amino-5-propionamidobenzoic acid (Target) Intermediate 2,5-Diaminobenzoic acid (Unstable Intermediate) Target->Intermediate Selective Acylation (Propionic Anhydride) Starting 2-Amino-5-nitrobenzoic acid (Commercial Precursor) Intermediate->Starting Reduction (H2, Pd/C)

Figure 1: Retrosynthetic disconnection showing the selective acylation strategy.

Reagents and Materials

ReagentCAS NumberFunctionPurity Grade
2-Amino-5-nitrobenzoic acid 616-79-5Starting Material>98%
Propionic Anhydride 123-62-6Acylating Agent>99%
Palladium on Carbon (Pd/C) 7440-05-3Hydrogenation Catalyst10% loading, wet support
Methanol (MeOH) 67-56-1SolventHPLC Grade
Hydrogen Gas (H₂) 1333-74-0Reducing AgentUHP (99.999%)
Hydrochloric Acid (HCl) 7647-01-0pH Adjustment1M Aqueous Solution

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation (In-Situ Preparation)

Objective: Reduce the nitro group to an amine without isolating the air-sensitive 2,5-diaminobenzoic acid.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter (connected to a H₂ balloon or manifold), and a rubber septum.

  • Charging: Add 2-Amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) and Methanol (200 mL) to the flask. The starting material typically forms a yellow suspension.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under a gentle stream of nitrogen to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Purge the system with N₂ (3 cycles) and then H₂ (3 cycles).

    • Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere (1 atm is sufficient).

    • Monitoring: The reaction is complete when H₂ uptake ceases and the yellow color of the nitro compound disappears (typically 2–4 hours). The solution may appear clear or slightly gray due to the catalyst.

    • Note: Do not filter the catalyst yet if performing the one-pot procedure. If filtration is necessary to check purity, do so under inert atmosphere.

Step 2: Selective Propionylation

Objective: Selectively acylate the C5-amine.

  • Cooling: Cool the reaction mixture (containing the diamine and catalyst) to 0–5°C using an ice bath.

  • Reagent Addition: Add Propionic Anhydride (7.15 g, 7.05 mL, 54.9 mmol, 1.0 equiv) dropwise via syringe over 15 minutes.

    • Critical: Stoichiometry is key. Excess anhydride may lead to di-acylation at the C2 position.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours.

  • In-Process Control (IPC): Check by TLC (System: DCM/MeOH 9:1) or HPLC.[2] The target product should appear as the major peak. If significant starting diamine remains, add an additional 0.1 equiv of propionic anhydride.

Step 3: Workup and Purification
  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with warm Methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Precipitation: Pour the concentrated residue into Ice-Cold Water (300 mL) with vigorous stirring.

  • pH Adjustment: The product may precipitate as a zwitterion. Adjust pH to ~4–5 using 1M HCl or 10% Na₂CO₃ if necessary to maximize precipitation.

  • Filtration: Collect the off-white to beige solid by vacuum filtration.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (80:20).

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85% Appearance: Off-white to light beige crystalline powder.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale
Temperature (Acylation) < 10°C during additionLow temperature suppresses the acylation of the less nucleophilic C2-amine.
Stoichiometry 1.0 – 1.1 equivExcess propionic anhydride (>1.2 eq) risks forming the 2,5-dipropionamido byproduct.
Inert Atmosphere N₂/Ar during reduction2,5-diaminobenzoic acid oxidizes rapidly in air, turning dark brown/black (quinone imine formation).
Troubleshooting Guide
  • Problem: Product is dark/brown.

    • Cause: Oxidation of the diamine intermediate before acylation.

    • Solution: Ensure strict inert conditions during hydrogenation. Degas solvents thoroughly.

  • Problem: Low Yield / Product remains in mother liquor.

    • Cause: High solubility of the zwitterion.

    • Solution: Carefully adjust pH to the isoelectric point (typically pH 4-5) during precipitation.

  • Problem: Presence of di-acylated impurity.

    • Cause: Temperature too high or excess anhydride.

    • Solution: Maintain 0°C during addition; validate anhydride concentration.

Process Workflow Diagram

Workflow Start Start: 2-Amino-5-nitrobenzoic acid + MeOH Hydrogenation Hydrogenation (Pd/C, H2, RT, 3h) Start->Hydrogenation Cooling Cool to 0-5°C Hydrogenation->Cooling In-situ Acylation Addition of Propionic Anhydride (1.0 eq, Dropwise) Cooling->Acylation Filtration Filter Catalyst (Celite) Acylation->Filtration Precipitation Precipitate in Ice Water pH Adjustment (4-5) Filtration->Precipitation Final Recrystallization & Drying (Target Product) Precipitation->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Selective Acylation of Polyamines

    • Koulov, A. V., et al. (2017). "Highly selective acylation of polyamines and aminoglycosides." National Institutes of Health (NIH). Available at: [Link]

    • Relevance: Establishes the principle that sterically unhindered, electron-rich primary amines (like the C5-amine) are acylated preferentially over hindered or hydrogen-bonded amines.
  • Synthesis of Anthranilic Acid Derivatives: Relevance: Provides baseline conditions for the handling and reduction of nitrobenzoic acid precursors.
  • Regioselectivity in Aniline Acylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Relevance: Fundamental grounding for the nucleophilicity difference between ortho-substituted anthranilic amines (deactivated by H-bonding) and para-substituted anilines.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-propionamidobenzoic Acid

Case ID: T-2A5P-OPT Status: Active Subject: Yield Optimization & Regioselectivity Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Chemical Context User Query: "How do I improve...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2A5P-OPT Status: Active Subject: Yield Optimization & Regioselectivity Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Chemical Context

User Query: "How do I improve the reaction yield of 2-Amino-5-propionamidobenzoic acid? I am seeing significant impurities and low recovery."

Technical Diagnosis: The synthesis of 2-Amino-5-propionamidobenzoic acid (an analog of 5-acetamidoanthranilic acid) relies on the regioselective acylation of 2,5-diaminobenzoic acid. The core challenge is distinguishing between the two amino groups:

  • N-2 (Ortho): Sterically hindered and electronically deactivated by the adjacent carboxylic acid (intramolecular H-bonding).

  • N-5 (Meta): Electronically accessible and significantly more nucleophilic.

The Solution: Yield improvement requires exploiting the nucleophilicity differential (


) through strict stoichiometry and pH control. Over-acylation leads to the 2,5-dipropionamido impurity, while under-reaction leaves difficult-to-separate starting material.

Critical Reaction Pathway

The following diagram illustrates the competitive kinetics between the desired product and the primary impurity.

ReactionPathway SM Starting Material (2,5-Diaminobenzoic Acid) Target TARGET PRODUCT (2-Amino-5-propionamidobenzoic acid) SM->Target Fast (k1) Selective Acylation at N5 Reagent + Propionic Anhydride (1.05 - 1.1 eq) Reagent->Target Impurity IMPURITY (2,5-Dipropionamidobenzoic acid) Target->Impurity Slow (k2) Over-acylation at N2 (Occurs if Temp > 50°C or Excess Reagent)

Figure 1: Kinetic pathway showing the selective formation of the target N5-amide versus the N2,N5-diamide impurity.

Optimized Experimental Protocol

Objective: Maximize yield >85% with <1% di-acylated impurity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,5-Diaminobenzoic Acid 1.0SubstrateEnsure purity >98% (dark color indicates oxidation).
Propionic Anhydride 1.1Acylating AgentDo not use Propionyl Chloride (too aggressive, poor selectivity).
Water 10 VolSolventGreen solvent; promotes precipitation of product.
Sodium Acetate 1.2BufferBuffers HCl/Acid; maintains pH ~4-5 to deactivate N2.
Step-by-Step Workflow
  • Dissolution: Suspend 2,5-diaminobenzoic acid in Water (10 volumes) at 20°C. Add Sodium Acetate (1.2 eq) to assist dissolution and buffer the system.

    • Why: Water is used because the zwitterionic starting material is soluble, but the mono-acylated product is less soluble in acidic/neutral water, facilitating isolation.

  • Controlled Addition: Cool mixture to 15–20°C . Add Propionic Anhydride dropwise over 30 minutes.

    • Control Point: Do not allow temperature to exceed 30°C. Higher temperatures increase the kinetic energy enough to overcome the activation barrier of the deactivated N2 amine.

  • Reaction: Stir at 25°C for 2–3 hours. Monitor by HPLC/TLC.[1]

    • Endpoint: <2% Starting Material remaining.

  • Workup (The Yield Maker):

    • Adjust pH to 3.5 – 4.0 using dilute HCl.

    • Mechanism:[2][3][4][5][6] This is the Isoelectric Point (pI) of the target molecule. The zwitterion collapses, and solubility hits its minimum.

    • Stir for 1 hour at 0–5°C to maximize crystallization.

  • Isolation: Filter the precipitate. Wash with cold water (2x) to remove unreacted diamine and sodium salts. Dry at 50°C under vacuum.

Troubleshooting Guide (FAQ)

Issue 1: High levels of "Di-propionyl" impurity (Over-reaction)

Symptom: HPLC shows a peak with longer retention time; yield of isolated solid is good, but purity is low (~85%).

  • Root Cause: The N2 amine reacted. This usually happens if the reaction pH was too basic (>7) or the temperature spiked.

  • Fix:

    • Reduce reaction temperature to <20°C.

    • Ensure pH remains between 4–5 during reaction. At pH > 7, the N2 amine becomes a free base and participates in the reaction.

    • Switch from Propionyl Chloride to Propionic Anhydride (milder electrophile).

Issue 2: Low Yield / Product remains in Mother Liquor

Symptom: Reaction looks clean on TLC, but filtration yields very little solid.

  • Root Cause: Incorrect pH during isolation. The product is amphoteric (contains both

    
     and 
    
    
    
    ).
    • If pH < 2: It forms the soluble hydrochloride salt.

    • If pH > 6: It forms the soluble sodium carboxylate salt.

  • Fix: Strictly adjust pH to 3.5 – 4.0 (the Isoelectric Point) before filtration. Use a calibrated pH meter, not just paper.

Issue 3: Dark/Black Product Color

Symptom: Product is grey or black instead of off-white/beige.

  • Root Cause: Oxidation of the free amine (N2) or residual starting material. Anthranilic acids are air-sensitive.

  • Fix:

    • Perform the reaction under Nitrogen (

      
      ) atmosphere.
      
    • Add a pinch of Sodium Metabisulfite (0.5% w/w) to the reaction water as an antioxidant.

Process Logic & Purification Flowchart

PurificationLogic Start Crude Reaction Mixture (Aq. Solution) CheckpH Check pH Start->CheckpH Acidic pH < 2.0 (Soluble Cation) CheckpH->Acidic Too Acidic Basic pH > 6.0 (Soluble Anion) CheckpH->Basic Too Basic TargetRange Adjust to pH 3.5 - 4.0 (Isoelectric Point) CheckpH->TargetRange Optimization Acidic->TargetRange Add NaOH Basic->TargetRange Add HCl Precip Precipitation of Target (Zwitterion Insoluble) TargetRange->Precip Filter Filtration & Cold Wash Precip->Filter Dry Final Product >98% Purity Filter->Dry

Figure 2: Isoelectric precipitation workflow to maximize recovery from aqueous media.

References & Authority

  • Compound Data: 2,5-Diaminobenzoic acid. CAS No. 610-74-2.[7][8][9] ChemicalBook. Link

  • Mechanistic Grounding: Clayden, J., et al. Organic Chemistry. Chapter 21: Electrophilic Aromatic Substitution (Selectivity in substituted anilines). Oxford University Press.

  • Analogous Synthesis (Acylation): Process for the preparation of 5-acetamido-2-nitrobenzoic acid (Precursor logic). Patent US5198575A. Link

  • Purification Principles: Isoelectric Point Precipitation of Aminobenzoic Acids. BenchChem Technical Notes. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2,5-diaminobenzoic acid and propionic anhydride before handling.

Sources

Optimization

Technical Guide: Solvent Optimization for 2-Amino-5-propionamidobenzoic Acid Recrystallization

Introduction: The Physicochemical Challenge Recrystallizing 2-Amino-5-propionamidobenzoic acid (APABA) presents a unique set of challenges due to its "Janus-faced" chemical nature. You are dealing with a molecule that po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Recrystallizing 2-Amino-5-propionamidobenzoic acid (APABA) presents a unique set of challenges due to its "Janus-faced" chemical nature. You are dealing with a molecule that possesses:

  • Zwitterionic potential: The 2-amino group and the carboxylic acid can form internal salts, complicating solubility in non-polar solvents.

  • Strong H-Bonding Network: The 5-propionamido group acts as both a hydrogen bond donor and acceptor, significantly increasing the lattice energy (and melting point) compared to the parent anthranilic acid.

  • Hydrophobic Region: The aromatic ring and the ethyl chain of the propionamide require some lipophilic solvation.

The Core Problem: This molecule is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization occurs.[1][2][3][4] This happens because the amide-amide interactions are often stronger than the solvent-solute interactions, causing the compound to crash out as a supercooled liquid rather than a crystal.

This guide moves beyond basic "trial and error" to a mechanistic approach for solvent selection.[5]

Module 1: Solvent Screening & Selection Strategy

The "Goldilocks" Zone

For APABA, we require a solvent system that disrupts the intermolecular amide H-bonds at high temperatures but allows them to reform into an ordered lattice (not an amorphous oil) upon cooling.

Solvent Class Performance Matrix
Solvent ClassSuitabilityMechanistic InsightRecommendation
Alcohols (MeOH, EtOH, IPA) High Excellent H-bond matching. Good solubility at boiling; moderate at RT.Primary Choice. Start with EtOH or IPA.
Water Low (as solvent) High polarity forces hydrophobic aggregation (oiling out).Use as Anti-solvent only , but with extreme caution.
Esters (EtOAc, IPM) Moderate Good for the organic backbone but may lack sufficient H-bond donation to dissolve the crystal lattice.Good co-solvent to reduce yield loss.
Polar Aprotics (DMSO, DMF) Avoid Solubility is too high. High boiling points make removal difficult/energy-intensive.Only for initial synthesis, not final purification.
Hydrocarbons (Heptane) Poor No interaction with polar groups.Strict Anti-solvent.
Protocol: The Solubility Mapping Workflow

Do not guess. Generate data.

  • Preparation: Weigh 100 mg of APABA into a vial.

  • Titration: Add solvent in 100 µL increments at reflux temperature (approx. 70-80°C for alcohols).

  • Observation: Record volume required for dissolution (

    
    ).
    
  • Cooling: Cool to Room Temperature (RT) and observe recovery.

  • Calculation: If

    
     < 5 mL and recovery > 70%, the solvent is a candidate.
    
Visualization: Solvent Selection Logic

SolventSelection Start Start: APABA Crude SolubilityCheck Test Solubility in Hot Ethanol (Reflux) Start->SolubilityCheck Dissolves Dissolves < 10 vol? SolubilityCheck->Dissolves YesDissolves Cool to 20°C Dissolves->YesDissolves Yes NoDissolves Switch to MeOH or add 5% Water Dissolves->NoDissolves No CrystalsForm Crystals Form? YesDissolves->CrystalsForm YesCrystals Check Yield & Purity CrystalsForm->YesCrystals Yes NoCrystals Oiling Out? CrystalsForm->NoCrystals No OilingYes See Module 2: LLPS Protocol NoCrystals->OilingYes Oily droplets OilingNo Too Soluble: Add Anti-solvent (Heptane) NoCrystals->OilingNo Clear solution

Figure 1: Logic flow for initial solvent screening. Note the critical decision point for "Oiling Out" which distinguishes amide crystallizations from standard organics.

Module 2: Troubleshooting Common Failures

FAQ 1: Why is my product turning into a sticky oil instead of crystals?

Diagnosis: You are encountering the Metastable Zone Width (MSZW) limit . Mechanism: The energy barrier to form a crystal nucleus is higher than the energy required to separate into a liquid amide-rich phase. This is classic "Oiling Out" (Liquid-Liquid Phase Separation). Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with pure APABA crystals (0.1 wt%) at a temperature just below the saturation point (cloud point).

  • Slow Down: Reduce cooling rate to 0.1°C/min. Rapid cooling favors oiling.[4]

FAQ 2: The product is colored (Brown/Red). How do I clean it?

Diagnosis: Oxidation of the amino group (aniline derivative). Mechanism: Anthranilic acid derivatives are sensitive to air oxidation, forming colored diazo or quinone-like impurities. Protocol:

  • Dissolve APABA in the minimum amount of hot Ethanol.

  • Add Activated Carbon (5 wt% relative to substrate).

  • Stir at reflux for 15 minutes. Do not boil excessively.

  • Hot Filtration: Filter through Celite while hot.

  • Crystallize: Proceed with cooling.

FAQ 3: Yield is too low (<50%).

Diagnosis: The mother liquor retains too much product. Solution: Implement a Binary Solvent System .

  • System A: Ethanol/Water (90:10). Water acts as a mild anti-solvent here but increases polarity.

  • System B (Recommended): Ethanol/Heptane.

    • Dissolve in hot Ethanol.

    • Add hot Heptane dropwise until turbidity persists.

    • Add 1 drop Ethanol to clear.

    • Cool slowly.[4]

Module 3: Polymorph Control

Context: Amides like APABA often exhibit conformational polymorphism due to rotation around the amide bond.

  • Form I (Stable): Usually obtained from slow cooling in alcohols. High melting point.

  • Form II (Metastable): Often results from rapid precipitation or "oiling out" solidification. Lower melting point, different dissolution rate.

Critical Control Point: To ensure batch-to-batch consistency (E-E-A-T requirement for regulatory compliance), you must lock the polymorphic form.

  • Action: Always use seeding from a "Gold Standard" batch during the cooling phase. This bypasses the nucleation energy barrier and templates the desired crystal lattice.

Visualization: Oiling Out Rescue Protocol

OilingRescue Problem Oiling Out Detected Step1 Reheat to Clear Solution Problem->Step1 Step2 Hold at T = Saturation - 2°C Step1->Step2 Step3 Add Seeds (0.5%) Step2->Step3 Step4 Age/Ripen (1-2 Hours) Step3->Step4 Step5 Cool Slowly (0.1°C/min) Step4->Step5 Result Crystalline Product Step5->Result

Figure 2: Step-by-step rescue protocol for batches undergoing liquid-liquid phase separation.

References & Grounding

  • GSK Solvent Selection Guide: Henderson, R. K., et al. (2011).[6] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry. Link

  • Oiling Out Mechanisms: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. Link

  • Amide Crystallization Dynamics: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for seeding and MSZW).

  • Anthranilic Acid Derivative Properties: PubChem Compound Summary for 2-Amino-5-propionamidobenzoic acid (Analogous structures). Link

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for APABA and all solvents before experimentation.

Sources

Troubleshooting

Purification strategies for removing unreacted starting materials from 2-Amino-5-propionamidobenzoic acid

Case ID: PUR-2A5P-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2A5P-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-Amino-5-propionamidobenzoic acid (also known as 5-propionamidoanthranilic acid ), specifically focusing on the removal of the unreacted starting material, 2,5-diaminobenzoic acid .

The synthesis of this compound typically involves the selective acylation of 2,5-diaminobenzoic acid (or the reduction-acylation of 2-amino-5-nitrobenzoic acid). The primary challenge is that both the product and the starting material are amphoteric aminobenzoic acid derivatives with similar solubility profiles in aqueous media. However, the introduction of the propionyl group significantly alters the lipophilicity and pKa profile of the 5-position amine, creating a window for effective separation.

Part 1: Diagnostic & Characterization

Before initiating purification, confirm the presence of impurities.

Table 1: Physicochemical Comparison of Species

FeatureProduct: 2-Amino-5-propionamidobenzoic acidImpurity: 2,5-Diaminobenzoic acid
Molecular Weight ~208.21 g/mol 152.15 g/mol
Functionality 1 Amine (C2), 1 Amide (C5), 1 COOH2 Amines (C2, C5), 1 COOH
Polarity Moderate (Amide increases lipophilicity)High (Two free amines)
pKa (Approx) COOH: ~2.5; NH2 (C2): ~2.2 (deactivated)COOH: ~2.5; NH2 (C5): ~5.5 (basic)
Solubility (EtOH) Soluble (Hot), Sparingly Soluble (Cold)Sparingly Soluble
Oxidation Risk Low (Stable amide)High (Rapidly oxidizes to dark pigments)

Technical Note: The 2,5-diaminobenzoic acid impurity is highly prone to oxidation. If your crude product turns dark brown or black upon exposure to air, this indicates significant residual diamine [1, 2].

Part 2: Troubleshooting Guides (Q&A)
Issue 1: Removal of Unreacted Starting Material (2,5-Diaminobenzoic Acid)

Q: I have detected ~10% unreacted 2,5-diaminobenzoic acid in my crude solid. Acid-base precipitation didn't work well. What is the best strategy?

A: Acid-base precipitation is often insufficient because both species precipitate in the pH 3–5 range. The most robust method relies on the difference in lipophilicity . The propionyl group makes the product significantly more soluble in organic alcohols than the highly polar diamine substrate.

Recommended Protocol: Selective Recrystallization

  • Solvent Selection: Prepare a mixture of Ethanol:Water (9:1 v/v) .

  • Dissolution: Suspend the crude solid in the solvent mixture (approx. 10 mL per gram of solid). Heat to reflux (approx. 78°C) with stirring.

    • Observation: The product should dissolve completely. The polar 2,5-diaminobenzoic acid may remain as undissolved fine particles or a gum.

  • Hot Filtration (Critical): If undissolved solids remain at reflux, perform a hot filtration to mechanically remove the bulk of the impurity.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Wash: Filter the crystals and wash with cold ethanol. The lipophilic product crystallizes, while the polar diamine and other salts remain in the mother liquor.

Why this works: The propionamido group disrupts the crystal lattice energy and increases interaction with the organic solvent (ethanol), whereas the zwitterionic diamine prefers the aqueous phase or remains insoluble [3, 4].

Issue 2: Colored Impurities (Oxidation Products)

Q: My final product has a persistent grey/brown hue even after recrystallization. How do I remove this?

A: The color arises from the oxidation of residual 2,5-diaminobenzoic acid into quinone-imine type species. These are often trace impurities that adsorb strongly to the product crystals.

Corrective Action: Activated Carbon Treatment

  • Dissolve the recrystallized product in the minimum amount of hot ethanol (or methanol).

  • Add Activated Charcoal (5-10 wt%) .

  • Stir at reflux for 15–30 minutes.

  • Filter hot through a Celite pad to remove the carbon.

  • Cool the filtrate to recrystallize.

Warning: Do not use oxidative bleaches (like hypochlorite) to remove the color, as this may chlorinate the activated aromatic ring or hydrolyze the amide bond [5].

Issue 3: Low Yield after Acid Workup

Q: I tried dissolving the crude in HCl and precipitating with NaOH, but my yield was very low.

A: You likely passed the Isoelectric Point (pI) .

  • Mechanism: In dilute HCl, both species dissolve. As you add NaOH, you pass through the pI (where solubility is lowest) and form the sodium salt (soluble).

  • The Trap: 2-aminobenzoic acid derivatives are often soluble in excess acid (as ammonium salts) and excess base (as carboxylate salts).

  • Optimization: If you must use pH adjustment, dissolve the crude in dilute NaOH (pH > 10). Filter any insolubles. Slowly add 1M HCl until the pH reaches 3.5 – 4.0 . Do not go lower, or the amine may protonate and re-dissolve the product.

Part 3: Purification Workflow Visualization

The following diagram outlines the logical decision tree for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Product + 2,5-Diaminobenzoic Acid) Step1 Dissolve in Hot Ethanol:Water (9:1) Start->Step1 CheckSolubility Are there undissolved solids at reflux? Step1->CheckSolubility HotFilter Hot Filtration (Removes bulk Diamine/Salts) CheckSolubility->HotFilter Yes Cooling Slow Cooling to 0-4°C CheckSolubility->Cooling No HotFilter->Cooling Filtration Vacuum Filtration Cooling->Filtration CheckColor Is the solid colored (Brown/Grey)? Filtration->CheckColor Solid Cake Waste Discard Filtrate (Contains soluble Diamine) Filtration->Waste Filtrate CarbonTreat Re-dissolve in Hot EtOH + Activated Carbon Treatment CheckColor->CarbonTreat Yes FinalDry Dry under Vacuum (50°C) CheckColor->FinalDry No CarbonTreat->FinalDry

Figure 1: Decision tree for the purification of 2-Amino-5-propionamidobenzoic acid, highlighting the critical hot filtration and carbon treatment steps.

References
  • PubChem. 2,5-Diaminobenzoic Acid | C7H8N2O2.[1] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparation of 2-Amino-5-hydroxy propiophenone. (Describes separation of acylated aminobenzoic derivatives). WO2020148641A1.
  • NIST. 2-Amino-5-bromobenzoic acid Properties. (Solubility data for 5-substituted anthranilic acids). Available at: [Link]

  • Dianova. Removal of Diaminobenzidine contamination. (Guidance on handling oxidized diaminobenzoic acid derivatives). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for 2-Amino-5-propionamidobenzoic acid identification

An In-Depth Technical Guide to the FTIR Identification of 2-Amino-5-propionamidobenzoic Acid Introduction: The Vibrational Fingerprint of a Molecule In the landscape of pharmaceutical research and development, the unambi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Identification of 2-Amino-5-propionamidobenzoic Acid

Introduction: The Vibrational Fingerprint of a Molecule

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical compounds is a cornerstone of safety, efficacy, and regulatory compliance. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for identifying functional groups and elucidating molecular structures. By measuring the absorption of infrared radiation by a sample, we can observe the characteristic vibrational frequencies of its chemical bonds, generating a unique spectral "fingerprint."

This guide, prepared for researchers and drug development professionals, offers a detailed exploration of the FTIR spectrum of 2-Amino-5-propionamidobenzoic acid. We will dissect its expected characteristic peaks, compare it with structurally similar molecules to highlight its unique spectral features, and provide a robust experimental protocol for obtaining high-quality data.

Molecular Structure and Key Vibrational Modes

2-Amino-5-propionamidobenzoic acid is a multi-functionalized aromatic molecule. Its structure incorporates a carboxylic acid, a primary amine, and a secondary amide attached to a benzene ring. Each of these groups gives rise to distinct and identifiable absorption bands in the mid-infrared region.

Caption: Molecular structure with key functional groups highlighted.

Deciphering the Spectrum: Characteristic Peak Assignments

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupComments
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary AmineTwo distinct sharp bands are expected. In solid-state spectra, these may be broadened by hydrogen bonding.
3400 - 3200N-H StretchSecondary AmideA single, often broad peak due to hydrogen bonding, which may overlap with amine and O-H stretches.
3300 - 2500O-H StretchCarboxylic AcidA very broad and strong absorption band, characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band often obscures other peaks in this region.
~1700 - 1650C=O StretchCarboxylic AcidStrong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.
~1680 - 1630C=O Stretch (Amide I Band)Secondary AmideA very strong and characteristic absorption. Its position is sensitive to the molecular environment.
~1620 - 1520N-H Bend (Amide II Band)Secondary AmideA strong band, resulting from a mix of N-H bending and C-N stretching.
~1620 - 1580N-H ScissoringPrimary AmineA medium to strong absorption, often appearing near the aromatic C=C stretching bands.
~1600 & ~1475C=C StretchAromatic RingTwo or more medium-intensity bands characteristic of the benzene ring.
~1440 - 1395O-H BendCarboxylic AcidIn-plane bending, often coupled with C-O stretching.
~1300 - 1200C-N StretchAromatic AmineA medium to strong band.
~1300 - 1200C-O StretchCarboxylic AcidStrong absorption, coupled with O-H bending.
~920O-H Bend (Out-of-plane)Carboxylic AcidA broad, medium-intensity band characteristic of the carboxylic acid dimer.

Comparative Analysis: Distinguishing Features

To confidently identify 2-Amino-5-propionamidobenzoic acid, comparing its spectrum to those of plausible alternatives or precursors is crucial. The key lies in identifying the unique combination of peaks that only the target molecule possesses.

2-Amino-5-propionamidobenzoic acid vs. 2-Aminobenzoic Acid (Anthranilic Acid)

2-Aminobenzoic acid lacks the propionamide group. Therefore, its spectrum will be missing the characteristic absorptions of the secondary amide.[1][2]

  • Key Differentiator: The FTIR spectrum of 2-Amino-5-propionamidobenzoic acid will prominently feature the strong Amide I (C=O stretch) band around 1680-1630 cm⁻¹ and the Amide II (N-H bend) band around 1620-1520 cm⁻¹ . These will be absent in the spectrum of 2-aminobenzoic acid.[3]

2-Amino-5-propionamidobenzoic acid vs. N-Phenylpropionamide

N-Phenylpropionamide contains the secondary amide but lacks the primary amine and carboxylic acid functionalities.[4][5]

  • Key Differentiator: The spectrum of 2-Amino-5-propionamidobenzoic acid will show the very broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) and the two distinct N-H stretching bands of the primary amine (3500-3300 cm⁻¹) . These features will be absent in the spectrum of N-phenylpropionamide.

Summary Comparison Table
Feature2-Amino-5-propionamidobenzoic acid2-Aminobenzoic Acid[6]N-Phenylpropionamide[4]
Broad O-H Stretch (Carboxylic Acid) Present (3300-2500 cm⁻¹)Present (3300-2500 cm⁻¹)Absent
Primary Amine N-H Stretch Present (~3500-3300 cm⁻¹, two bands)Present (~3500-3300 cm⁻¹, two bands)Absent
Secondary Amide N-H Stretch Present (~3400-3200 cm⁻¹)Absent Present (~3400-3200 cm⁻¹)
Amide I (C=O Stretch) Present (~1680-1630 cm⁻¹)Absent Present (~1680-1630 cm⁻¹)
Amide II (N-H Bend) Present (~1620-1520 cm⁻¹)Absent Present (~1620-1520 cm⁻¹)

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on proper sample preparation. For a solid compound like 2-Amino-5-propionamidobenzoic acid, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.[7]

Method 1: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for routine identification.[8]

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background measurement of the empty, clean crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.[9]

  • Sample Application: Place a small amount (a few milligrams) of the finely powdered 2-Amino-5-propionamidobenzoic acid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[10]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield very high-quality spectra but requires more sample preparation.[11]

Step-by-Step Protocol:

  • Grinding: Grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder to minimize light scattering.[12]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[10]

  • Background Spectrum: Collect a background spectrum using either an empty sample holder or a blank KBr pellet.

  • Data Acquisition: Place the sample pellet in the FTIR spectrometer's sample holder and collect the spectrum.

cluster_ATR ATR Method cluster_KBr KBr Pellet Method ATR_BG 1. Collect Background (Clean Crystal) ATR_Sample 2. Place Powdered Sample on Crystal ATR_BG->ATR_Sample ATR_Press 3. Apply Pressure ATR_Sample->ATR_Press ATR_Scan 4. Acquire Spectrum ATR_Press->ATR_Scan KBr_Grind 1. Grind Sample with KBr Powder KBr_Press 2. Press Mixture into Pellet KBr_Grind->KBr_Press KBr_BG 3. Collect Background (Empty Holder) KBr_Press->KBr_BG KBr_Scan 4. Acquire Spectrum KBr_BG->KBr_Scan Start Start: Solid Sample Start->ATR_BG Start->KBr_Grind

Caption: Workflow for FTIR sample preparation and analysis.

Conclusion

The FTIR spectrum of 2-Amino-5-propionamidobenzoic acid is defined by a unique combination of absorption bands that serve as a definitive fingerprint for its identification. The presence of a very broad O-H stretch from the carboxylic acid, two distinct N-H stretches from the primary amine, and the characteristic Amide I and Amide II bands from the secondary amide group, all in a single spectrum, provides overwhelming evidence for its structure. By comparing an experimental spectrum against those of logical alternatives like 2-aminobenzoic acid and N-phenylpropionamide, researchers can unambiguously confirm the identity of the target molecule, ensuring the integrity and reliability of their scientific work.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic Acid. Retrieved from [Link]

  • Ramalingam, M., Sundaraganesan, N., Saleem, H., & Swaminathan, J. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23–30. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ligand N, N (1, 2-phenylene)dipropionamide [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid... [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanamide, N-[3-(3-hydroxy-3-phenylpropyl)phenyl]- - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

Reference Standards for 2-Amino-5-propionamidobenzoic Acid: A Comparative QC Guide

This guide provides a technical comparison of reference standard options for 2-Amino-5-propionamidobenzoic acid (also known as 5-propionamidoanthranilic acid), a critical intermediate and potential genotoxic impurity (PG...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard options for 2-Amino-5-propionamidobenzoic acid (also known as 5-propionamidoanthranilic acid), a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of various aniline-based pharmaceuticals (e.g., quinazolines, benzimidazoles).

Executive Summary

In pharmaceutical quality control, the integrity of your reference standard dictates the accuracy of your entire analytical chain. For 2-Amino-5-propionamidobenzoic acid , a compound featuring both a primary amine (position 2) and an amide linkage (position 5), stability and isomeric purity are paramount. This guide compares the performance of Certified Reference Materials (CRMs) against Qualified In-House Standards , providing experimental protocols to validate the latter when commercial CRMs are unavailable or cost-prohibitive.

Part 1: Performance Comparison of Standard Sources

The following table contrasts the three primary sources for this standard based on regulatory compliance (ICH Q3A/Q3B), stability, and operational cost.

FeatureOption A: Certified Reference Material (CRM) Option B: Qualified Commercial Reagent Option C: In-House Synthesis & Purification
Primary Use Release testing, Method Validation (Gold Standard).Routine QC, Stability Studies (Working Standard).Early-stage development, Structural Elucidation.
Traceability High: SI-traceable via qNMR/Mass Balance.Medium: Vendor CoA (often insufficient for GMP).Low: Requires full internal characterization.
Purity (Typical) > 99.5% (Certified)95.0% – 98.0%Variable (90% – 99% depending on recrystallization).
Critical Risk High Cost & Lead Time.Isomeric Impurity: Risk of 5-amino-2-propionamido isomer contamination.[1]Residual Solvent/Reagent: High risk of propionic anhydride traces.
Suitability Mandatory for filing/audit defense.Acceptable if fully qualified against a Primary Standard.Not suitable for GMP release without full qualification.
Part 2: Technical Deep Dive & Validation Protocols

To use Option B (Commercial Reagent) or Option C (In-House) as a valid reference standard, you must establish a Self-Validating Qualification System .

1. Structural Integrity & Isomer Differentiation

The core challenge with 2-Amino-5-propionamidobenzoic acid is distinguishing it from its regioisomer, 5-Amino-2-propionamidobenzoic acid.

  • Mechanism: The 2-amino group (anthranilic core) is less nucleophilic than the 5-amino group due to the electron-withdrawing carboxylic acid at the ortho position. However, improper synthesis conditions can lead to mixed acylation.

  • Validation Step: Use 1H-NMR to confirm regiochemistry.

    • Diagnostic Signal: Look for the downfield shift of the amide proton. The proton adjacent to the amide (H-6) will show distinct coupling patterns compared to the isomer.

2. Purity Assessment Protocol (HPLC-UV)

A generic gradient is insufficient. You must use a method capable of resolving the free acid from potential hydrolysis products (2,5-diaminobenzoic acid).

Recommended Method:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (anthranilic impurity check).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Acceptance Criteria:

  • Main peak purity > 99.0%.

  • Resolution (Rs) > 2.0 between the main peak and any hydrolysis degradant (2,5-diaminobenzoic acid).

3. Assay Determination (The "Self-Validating" Step)

Do not rely on "Area %" from HPLC for assay, as response factors vary. Use Potentiometric Titration based on the primary amine functionality (Diazotization) or Acid-Base titration.

Protocol: Non-Aqueous Titration (Preferred for precision)

  • Solvent: Dissolve 200 mg of dried standard in 50 mL of Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ).
    
  • Endpoint Detection: Potentiometric (Glass/Calomel electrode).

  • Reaction: The primary amine at position 2 is protonated. The amide at position 5 is neutral under these conditions.

  • Calculation:

    
    
    (Where V=Volume, N=Normality, MW=208.21, W=Weight, LOD=Loss on Drying).
    
Part 3: Qualification Workflow Visualization

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 2-Amino-5-propionamidobenzoic Acid CheckCRM Is CRM Available? Start->CheckCRM PurchaseCRM Purchase CRM (Primary Standard) CheckCRM->PurchaseCRM Yes SourceComm Source High-Purity Commercial Reagent CheckCRM->SourceComm No Qualify Execute Qualification Protocol SourceComm->Qualify Identity Identity Check: 1H-NMR (Regioisomer) IR (Amide I/II bands) Qualify->Identity Purity Purity Check: HPLC (Gradient) Limit of 2,5-Diaminobenzoic acid Identity->Purity Assay Assay Assignment: Non-Aqueous Titration (0.1N HClO4) Purity->Assay Decision Purity > 99.0% AND Assay 98.0-102.0%? Assay->Decision Approve Approve as Secondary Working Standard Decision->Approve Pass Purify Recrystallize (EtOH/Water) Decision->Purify Fail Purify->Qualify Retest

Caption: Workflow for qualifying a secondary reference standard when a CRM is unavailable, ensuring regulatory compliance.

References
  • International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]

  • Agilent Technologies. "Amino Acid Analysis Using Zorbax Eclipse-AAA Columns." Agilent Technical Notes, 5980-1193EN. [Link]

  • European Pharmacopoeia (Ph. Eur.). "5.[2]12. Reference Standards." EDQM. [Link]

Sources

Safety & Regulatory Compliance

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